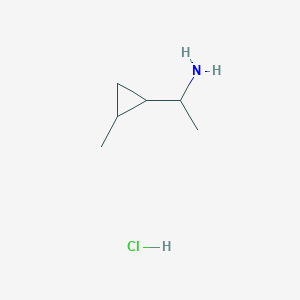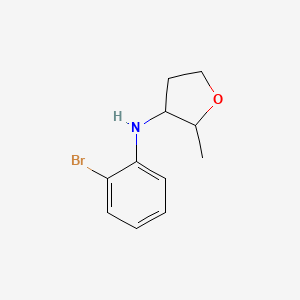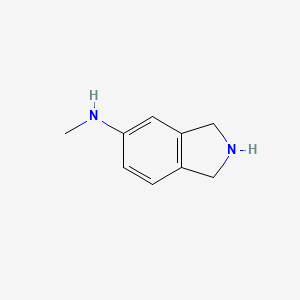
N-Methyl-2,3-dihydro-1H-isoindol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2,3-dihydro-1H-isoindol-5-amine is a heterocyclic organic compound with the molecular formula C9H12N2 This compound features a fused ring system consisting of an isoindoline core with a methyl group and an amine group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,3-dihydro-1H-isoindol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of N-methylphthalimide using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under reflux conditions, leading to the formation of the desired isoindoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2,3-dihydro-1H-isoindol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylisoindole derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: N-methylisoindole derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted isoindoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Methyl-2,3-dihydro-1H-isoindol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-Methyl-2,3-dihydro-1H-isoindol-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various molecular targets, including receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-2-methyl-1H-isoindol-5-amine: Similar structure but lacks the N-methyl group.
N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanamine: Similar structure with an additional methyl group on the isoindoline ring.
Uniqueness
N-Methyl-2,3-dihydro-1H-isoindol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group enhances its stability and reactivity compared to its non-methylated counterparts .
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
N-methyl-2,3-dihydro-1H-isoindol-5-amine |
InChI |
InChI=1S/C9H12N2/c1-10-9-3-2-7-5-11-6-8(7)4-9/h2-4,10-11H,5-6H2,1H3 |
Clé InChI |
WHXNAZMBNDOAGR-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(CNC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


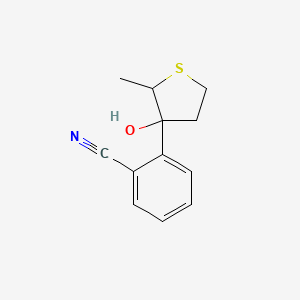
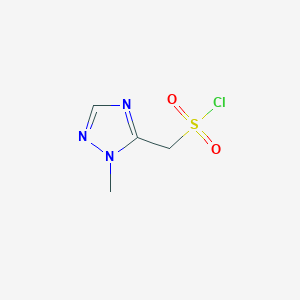
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13236940.png)
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B13236941.png)
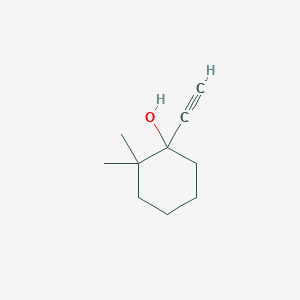

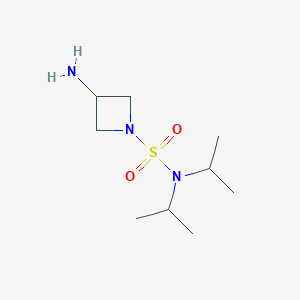
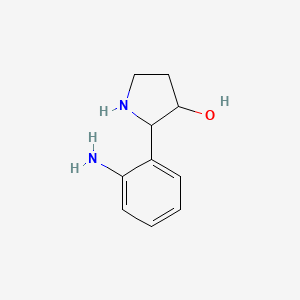

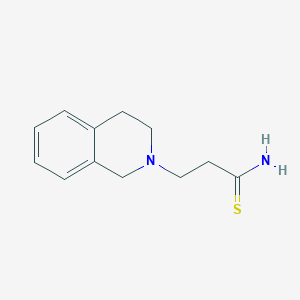
![2-[2-(Tert-butylsulfanyl)ethyl]piperidine](/img/structure/B13236976.png)
